molecular formula C14H16N4O4S B14628208 Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate CAS No. 53410-21-2

Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate

Cat. No.: B14628208
CAS No.: 53410-21-2
M. Wt: 336.37 g/mol
InChI Key: QLBCKFOAPYWPLX-UHFFFAOYSA-N
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Description

Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is a chemical compound with the molecular formula C13H16N4O4S. It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and a sulfanylpropanedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate typically involves the reaction of 1-phenyltetrazole-5-thiol with diethyl malonate under basic conditions. The reaction proceeds through the formation of a thioether linkage between the tetrazole and the malonate moieties . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is not fully understood. it is believed to interact with various molecular targets through its tetrazole ring, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate is unique due to its phenyl group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This makes it a valuable compound for drug design and other applications where membrane permeability is crucial .

Properties

CAS No.

53410-21-2

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

diethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanedioate

InChI

InChI=1S/C14H16N4O4S/c1-3-21-12(19)11(13(20)22-4-2)23-14-15-16-17-18(14)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

QLBCKFOAPYWPLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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